molecular formula C19H18N2O2 B8009456 Nb-p-Coumaroyltryptamine CAS No. 53905-12-7

Nb-p-Coumaroyltryptamine

Cat. No. B8009456
CAS RN: 53905-12-7
M. Wt: 306.4 g/mol
InChI Key: CDMGLLBADMBULG-JXMROGBWSA-N
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Description

Nb-p-Coumaroyltryptamine is a hydroxycinnamic acid.
Nb-p-Coumaroyltryptamine is a natural product found in Cinnamosma madagascariensis, Carthamus tinctorius, and Zea mays with data available.

Scientific Research Applications

  • Presence in Plant Materials : Nb-p-Coumaroyltryptamine was identified in the kernels of Zea mays (corn) through chromatography and mass spectrometry techniques (Ehmann, 1974).

  • Anti-Inflammatory Properties : Research has shown that Nb-p-Coumaroyltryptamine and its derivatives can inhibit the production of proinflammatory cytokines in human monocytes, suggesting potential anti-inflammatory applications (Takii et al., 2003).

  • Effects on Vascular Smooth Muscle Cells : Another study demonstrated that Nb-p-Coumaroyltryptamine could influence vascular smooth muscle cells by inhibiting their proliferation and migration, which could be relevant for anti-atherogenic therapies (Takimoto et al., 2011).

  • Impact on Adiponectin Expression : Nb-p-Coumaroyltryptamine analogues were studied for their effect on adiponectin expression, which is related to obesity and insulin resistance. The results indicated a potential application in managing obesity-related conditions (Park & Wang, 2012).

  • Pharmacological Effects of Tryptamines : General research on tryptamines, to which Nb-p-Coumaroyltryptamine belongs, has focused on their psychoactive properties, potential therapeutic applications, and toxicity (Tittarelli et al., 2014).

  • Anti-Oxidant and Anti-Inflammatory Mechanisms : A study on the anti-inflammatory mechanism of Nb-p-Coumaroyltryptamine found that it inhibits certain inflammatory pathways in macrophage cells, which could have therapeutic implications (Vo et al., 2014).

  • Response to Wounding in Plants : Research also indicates that compounds like Nb-p-Coumaroyltryptamine increase in response to wounding in plants, indicating a role in plant defense mechanisms (Ishihara et al., 2000).

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-16-8-5-14(6-9-16)7-10-19(23)20-12-11-15-13-21-18-4-2-1-3-17(15)18/h1-10,13,21-22H,11-12H2,(H,20,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMGLLBADMBULG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nb-p-Coumaroyltryptamine

CAS RN

53905-12-7
Record name Nb-p-Coumaroyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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